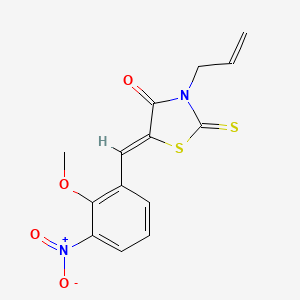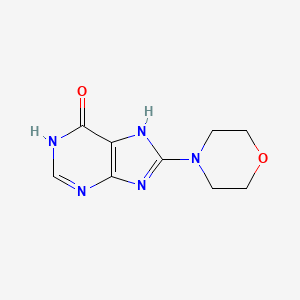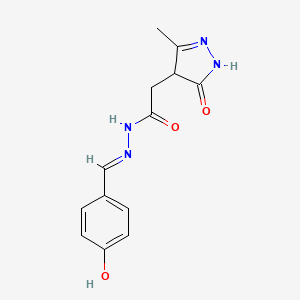
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
作用机制
The exact mechanism of action of 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important molecules in the cell. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been proposed that the compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals.
实验室实验的优点和局限性
The advantages of using 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent antimicrobial, anticancer, and anti-inflammatory activities. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the future directions is to investigate the exact mechanism of action of the compound and its potential targets in the cell. Another future direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel derivatives of the compound with improved potency and selectivity is another future direction for the research on 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
合成方法
The synthesis of 3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-methoxy-3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide in the presence of a base to give the desired product. The reaction scheme is shown below:
科学研究应用
3-allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. The compound has been tested against different bacterial and fungal strains, and it has been found to have significant antimicrobial activity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-3-7-15-13(17)11(22-14(15)21)8-9-5-4-6-10(16(18)19)12(9)20-2/h3-6,8H,1,7H2,2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUFOSLGMXEDS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-5-(2-methoxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(4-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6060164.png)

![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)
![3-[2-({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6060230.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6060235.png)